molecular formula C4H6F2O2 B075174 2,2-Difluoroethyl acetate CAS No. 1550-44-3

2,2-Difluoroethyl acetate

Cat. No.: B075174
CAS No.: 1550-44-3
M. Wt: 124.09 g/mol
InChI Key: PFJLHSIZFYNAHH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Solvent and Intermediate in Organic Reactions

DFEA is widely used as a solvent and an intermediate in organic synthesis. Its properties make it particularly effective in:

  • Esterification Reactions : DFEA serves as a reactant in the formation of various esters.
  • Nucleophilic Substitution Reactions : The acetate group can be substituted by different nucleophiles, leading to the formation of various products.

Biological Applications

Synthesis of Biologically Active Compounds

DFEA is instrumental in synthesizing biologically active compounds. It acts as a reagent in biochemical studies, facilitating the development of new pharmaceuticals and agrochemicals. The compound's fluorinated structure enhances its reactivity, making it suitable for creating complex molecular architectures.

Pharmaceutical Industry

Intermediate for Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical sector, DFEA is utilized as an intermediate in synthesizing APIs. Its role in drug development is significant due to its ability to enhance the efficacy and stability of pharmaceutical formulations.

Industrial Applications

Production of Coatings, Dyes, Plastics, and Adhesives

DFEA finds extensive use in various industrial processes:

  • Coatings : It contributes to the formulation of protective coatings that require enhanced durability and chemical resistance.
  • Dyes and Pigments : The compound is involved in producing dyes that benefit from its fluorinated properties.
  • Plastics and Adhesives : DFEA is used in manufacturing plastics and adhesives that require specific performance characteristics.

Electrochemical Applications

Fluorinated Electrolyte Compositions

Recent studies have highlighted the application of DFEA in electrochemical cells, particularly lithium-ion batteries. As part of fluorinated electrolyte compositions, it enhances battery safety and performance:

  • Mechanism of Action : DFEA improves the formation of stable solid electrolyte interphase (SEI) layers on anodes during initial charging cycles, which is crucial for battery longevity and efficiency .
  • Safety Enhancements : The presence of fluorine atoms lowers the energy levels associated with molecular orbitals, facilitating safer decomposition processes during battery operation.

Data Tables

Application AreaSpecific Uses
Chemical SynthesisSolvent for esterification; nucleophilic substitution
Biological ResearchSynthesis of APIs; biochemical reagents
Industrial ManufacturingCoatings; dyes; plastics; adhesives
Electrochemical CellsFluorinated electrolytes for batteries

Case Studies

Case Study 1: Use in Lithium-Ion Batteries

In a study examining the effects of DFEA on lithium-ion batteries, researchers found that incorporating DFEA into electrolyte formulations significantly improved cycle stability and safety profiles compared to traditional electrolytes. The study demonstrated that DFEA facilitated better SEI layer formation, reducing risks associated with thermal runaway during battery operation .

Case Study 2: Synthesis of Biologically Active Compounds

Another research project focused on using DFEA as a precursor for synthesizing novel anti-cancer agents. The study illustrated how DFEA's unique reactivity allowed chemists to create complex molecules that exhibited promising biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 2,2-difluoroethyl acetate involves its role as a reactive intermediate in various chemical reactions. The presence of fluorine atoms in the molecule enhances its reactivity, allowing it to participate in nucleophilic substitution and esterification reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Biological Activity

2,2-Difluoroethyl acetate (DFEA), with the molecular formula C4_4H6_6F2_2O2_2 and CAS number 1550-44-3, is a fluorinated acyclic carboxylic acid ester. It serves as an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This article aims to provide a comprehensive overview of the biological activity of DFEA, including its applications, safety profile, and relevant research findings.

  • Molecular Weight : 124.09 g/mol
  • Boiling Point : 105–106 °C
  • Density : 1.203 g/cm³
  • Flash Point : -2 °C
  • LogP : 0.45 at pH 7.3–7.6

Biological Applications

DFEA is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and has been identified as a precursor for various insecticides and herbicides in agrochemical formulations. Its utility in medicinal chemistry stems from its ability to introduce fluorine into organic molecules, which can enhance biological activity and metabolic stability.

Table 1: Summary of Biological Applications

Application TypeSpecific UseReferences
PharmaceuticalsSynthesis of APIs for therapeutic areas
AgrochemicalsPrecursor for insecticides and herbicides
Solvent in ElectrolytesUsed in lithium-ion battery research

Toxicological Profile

DFEA has been classified as harmful to aquatic life and poses risks upon exposure. The compound is flammable and can cause skin irritation, eye irritation, and respiratory issues if inhaled or absorbed through the skin. The following table summarizes its safety data:

Table 2: Safety Data Overview

PropertyValue
GHS ClassificationGHS02, GHS07
Hazard StatementsH225 (Highly flammable), H319 (Eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/protective clothing)
Environmental ImpactHarmful to aquatic life

Research Findings

Recent studies have explored DFEA's role in enhancing solvation properties in lithium-ion batteries. Wang et al. demonstrated that DFEA exhibits superior lithium ion solvation capabilities compared to traditional solvents, which can lead to improved battery performance metrics such as ionic conductivity and cycle stability .

Case Study: Solvation Properties

In a comparative study, DFEA was found to have a higher lithium ion binding energy than tetrafluoroethyl acetate (TFEA). This finding suggests that DFEA could potentially enhance the efficiency of electrolytes used in energy storage applications .

Properties

IUPAC Name

2,2-difluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLHSIZFYNAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165789
Record name 2,2-Difluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550-44-3
Record name 2,2-Difluoroethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2-Difluoroethyl acetate improve the safety of lithium-ion batteries?

A1: this compound (DFEA) enhances battery safety through two main mechanisms []:

    Q2: How does the molecular structure of this compound contribute to its beneficial effects in battery electrolytes?

    A2: DFEA's structure offers a unique combination of properties:

    1. Fluorine Atoms: The presence of two fluorine atoms lowers the lowest unoccupied molecular orbital (LUMO) energy of DFEA []. This facilitates the preferential decomposition of DFEA on the anode surface during the initial charging cycles, leading to the formation of a stable and protective SEI layer rich in inorganic components.

    Q3: Are there any studies on alternative synthesis pathways for this compound?

    A3: Yes, one study describes a method for preparing 2,2-Difluoroethanol, a precursor to DFEA []. This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to yield 2,2-difluoroethyl formate or this compound, respectively. This suggests the possibility of synthesizing DFEA directly from readily available starting materials.

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